1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
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Overview
Description
1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is a compound belonging to the class of imidazolium salts Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry
Preparation Methods
The synthesis of 1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 1-butyl-3-methylimidazolium chloride with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
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Synthetic Route
Reactants: 1-butyl-3-methylimidazolium chloride and methyl isocyanate.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at a temperature range of 25-50°C.
Product Isolation: The product is isolated by precipitation and purified through recrystallization.
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Industrial Production
Scale-Up: For industrial production, the reaction is scaled up using larger reactors and optimized conditions to ensure high yield and purity.
Purification: Industrial purification methods may include distillation, chromatography, and crystallization to obtain the final product.
Chemical Reactions Analysis
1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at room temperature.
Products: Oxidation products may include imidazole derivatives with modified functional groups.
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Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert solvents such as tetrahydrofuran (THF) at low temperatures.
Products: Reduced imidazole derivatives with altered oxidation states.
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Substitution
Reagents: Nucleophiles such as halides or amines.
Conditions: Performed in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Substituted imidazole compounds with new functional groups.
Scientific Research Applications
1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
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Chemistry
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Solvent: Acts as an ionic liquid solvent for reactions requiring high polarity and stability.
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Biology
Antimicrobial Agent: Exhibits antimicrobial properties against a range of bacterial and fungal strains.
Enzyme Inhibition: Functions as an inhibitor for specific enzymes, making it useful in biochemical studies.
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Medicine
Drug Development: Investigated for its potential as a drug candidate due to its unique chemical structure and biological activity.
Therapeutics: Explored for use in therapeutic formulations for various diseases.
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Industry
Electrolytes: Utilized in the production of electrolytes for batteries and fuel cells.
Coatings: Applied in the formulation of coatings and adhesives due to its chemical stability.
Mechanism of Action
The mechanism of action of 1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets and pathways:
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Molecular Targets
Enzymes: Binds to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Cell Membranes: Interacts with cell membranes, altering their permeability and function.
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Pathways
Signal Transduction: Modulates signal transduction pathways, leading to changes in cellular responses.
Gene Expression: Influences gene expression by interacting with transcription factors and regulatory proteins.
Comparison with Similar Compounds
1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
1-Butyl-3-methylimidazolium chloride: A precursor in the synthesis of the target compound, used as an ionic liquid.
1-Butyl-3-methylimidazolium nitrate: Another imidazolium salt with different anionic properties and applications.
1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its use in electrochemical applications.
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Uniqueness
Functional Group: The presence of the carbamoyl group in this compound imparts unique chemical and biological properties.
Applications: Its diverse applications in catalysis, biology, and industry set it apart from other imidazolium salts.
Properties
Molecular Formula |
C10H18IN3O |
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Molecular Weight |
323.17 g/mol |
IUPAC Name |
N-butyl-N,3-dimethylimidazol-3-ium-1-carboxamide;iodide |
InChI |
InChI=1S/C10H18N3O.HI/c1-4-5-6-12(3)10(14)13-8-7-11(2)9-13;/h7-9H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WHSSLWWNCHOEAP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(C)C(=O)N1C=C[N+](=C1)C.[I-] |
Origin of Product |
United States |
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